molecular formula C9H11NO B15227025 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine

4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B15227025
M. Wt: 149.19 g/mol
InChI Key: UFTXVTAWYKFFLJ-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[420]octa-1,3,5-trien-7-amine is an organic compound with the molecular formula C9H11NO It is a bicyclic structure that includes a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from benzocyclobutene derivatives.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-amine

InChI

InChI=1S/C9H11NO/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5,9H,4,10H2,1H3

InChI Key

UFTXVTAWYKFFLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2N)C=C1

Origin of Product

United States

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